3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride
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Overview
Description
3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylamino group, and a chromenone core. Its chemical properties make it a subject of interest in research related to chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of the Chlorophenoxy Group: This is achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with the chromenone intermediate.
Attachment of the Dimethylamino Group: This step involves the alkylation of the chromenone derivative with a dimethylamino-containing reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of chromenone ketones or aldehydes.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 2-Methyl-4-chlorophenoxy acetic acid
- 5’-Chloro-2’-(4-chlorophenoxy)-2-(dimethylamino)acetanilide hydrochloride
Uniqueness
3-(4-Chlorophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromenone core, coupled with the chlorophenoxy and dimethylamino groups, makes it a versatile compound for various applications.
Properties
CAS No. |
308101-51-1 |
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Molecular Formula |
C19H19Cl2NO4 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C19H18ClNO4.ClH/c1-11-18(25-13-6-4-12(20)5-7-13)17(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11;/h4-9,22H,10H2,1-3H3;1H |
InChI Key |
HEPKFYVOVVITIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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